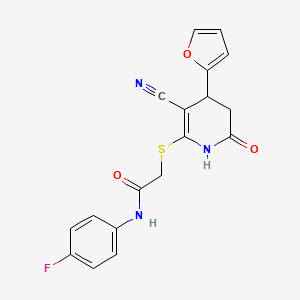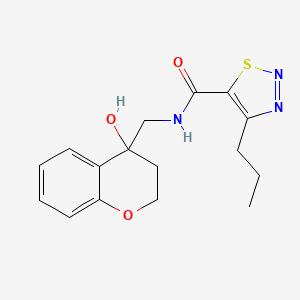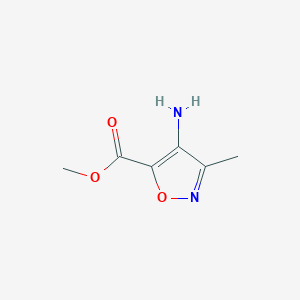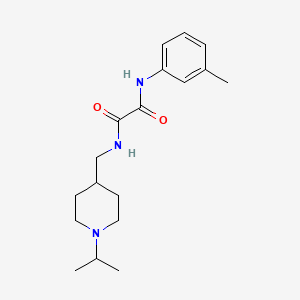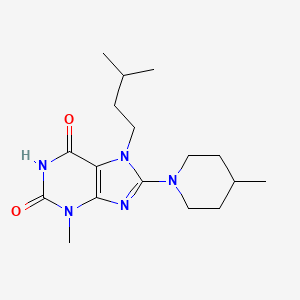
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. These receptors are involved in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmitter release. MRS2500 has been extensively studied for its potential use as a research tool in the field of pharmacology.
Mécanisme D'action
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor with high affinity and prevents the binding of extracellular nucleotides, such as ATP and ADP. This prevents the activation of downstream signaling pathways that are mediated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium. By blocking the activity of the P2Y1 receptor, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione can modulate various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In platelets, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione inhibits ADP-induced aggregation and secretion of granule contents. In smooth muscle cells, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione inhibits ATP-induced contraction. In neurons, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione inhibits the release of neurotransmitters, such as glutamate and acetylcholine. These effects are consistent with the known physiological roles of the P2Y1 receptor in these tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione as a research tool is its high selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor without affecting other nucleotide receptors. 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione is also highly potent, which means that it can be used at low concentrations to achieve a maximal effect. However, one limitation of using 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione is that it is not a reversible antagonist. Once it binds to the receptor, it cannot be displaced by nucleotides. This means that the effects of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione are long-lasting and cannot be easily reversed.
Orientations Futures
For the use of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione include investigating its potential therapeutic applications in cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione involves several steps. The first step is the preparation of 3-methylbutylamine, which is then reacted with 4-methylpiperidin-1-one to form the intermediate 3-methyl-7-(3-methylbutyl)-4-methylpiperidin-1-one. This intermediate is then reacted with 2,6-dioxopurine to form the final product, 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione. The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been described in detail in several scientific publications.
Applications De Recherche Scientifique
3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been used extensively as a research tool in the field of pharmacology. It is a selective antagonist of the P2Y1 receptor, which makes it useful for studying the physiological and pathological roles of this receptor in various tissues and organs. 3-Methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione has been used to study the role of P2Y1 receptors in platelet aggregation, smooth muscle contraction, and neurotransmitter release. It has also been used to investigate the potential therapeutic applications of P2Y1 receptor antagonists in various diseases, such as thrombosis, hypertension, and neuropathic pain.
Propriétés
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)5-10-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-6-12(3)7-9-21/h11-12H,5-10H2,1-4H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDBNQADPFAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3-methyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)-3,7-dihydro-2H-purin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2534914.png)

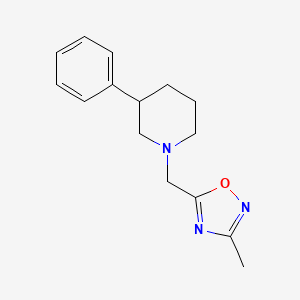
![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)
![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)
![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)
